molecular formula C9H11N3O B1480633 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1864628-47-6

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1480633
CAS RN: 1864628-47-6
M. Wt: 177.2 g/mol
InChI Key: RSHILJSBMJMPQG-UHFFFAOYSA-N
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Description

The compound “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The amine group consists of a nitrogen atom attached to hydrogen atoms or carbon-containing substituents.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a pyrazole ring, and an amine group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound, due to the presence of reactive groups like the furan ring, the pyrazole ring, and the amine group, could potentially undergo a variety of chemical reactions. For example, furan rings can undergo electrophilic substitution reactions, and amines can participate in a variety of reactions including alkylation, acylation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing furan rings, pyrazole rings, and amine groups can exhibit a variety of properties. For example, they might have varying degrees of polarity, reactivity, and stability .

Scientific Research Applications

Chemical Synthesis and Reactions

Reactions of Pyrrol-2-ones : The three-component condensation involving derivatives of furan and aromatic aldehydes with 1,3-thiazol-2-amine has been explored to afford various heterocyclic compounds. These reactions lead to the formation of pyrrolo[3,4-c]pyrazol-6-ones among other products, indicating the compound's utility in synthesizing complex heterocyclic structures (Gein & Mar'yasov, 2015).

N-alkylated Pyrazole Derivatives : A study on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine showcases the potential of furan derivatives in creating a broad range of heterocyclic compounds with possible pharmacological applications (El-Essawy & Rady, 2011).

Antimicrobial Applications

Antitubercular Agents : Derivatives of the furan-pyrazole compound have been synthesized and evaluated for their antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. These studies highlight the potential use of such compounds in developing new antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Structural Analysis and Molecular Properties

Crystal Structure Analysis : The structural analysis of 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide demonstrates the intricate molecular twists and hydrogen bonding interactions within such compounds. These structural insights are crucial for understanding the reactivity and potential binding mechanisms of furan-pyrazole derivatives (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHILJSBMJMPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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